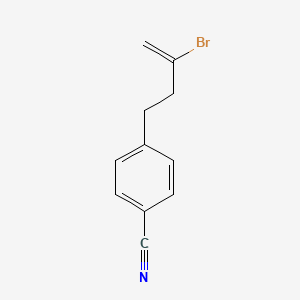

![molecular formula C7H4BrIN2 B1290996 3-溴-5-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 900514-06-9](/img/structure/B1290996.png)

3-溴-5-碘-1H-吡咯并[2,3-b]吡啶

描述

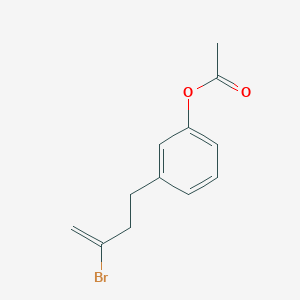

The compound of interest, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic molecule that contains both bromine and iodine atoms attached to a pyrrolopyridine skeleton. This structure is a valuable intermediate in the synthesis of various substituted pyridine compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives, such as 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2-iodopyrimidine, which is used in the efficient synthesis of many substituted pyrimidine compounds . Additionally, iodine-mediated cyclization steps are crucial for constructing the pyridine core, as seen in the synthesis of 3-Arylthieno[2,3-b]pyridines . The Fischer indole cyclization method is another approach that has been utilized to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, indicating the versatility of cyclization reactions in constructing such complex structures .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray diffraction (XRD) and spectroscopic techniques. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal XRD, revealing insights into the molecular geometry and intermolecular interactions . Similarly, density functional theory (DFT) calculations can provide a theoretical understanding of the molecular structure and properties, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is often explored through nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by the synthesis of bromo(methylthio)pyridines, which are key precursors for further functionalization . The halogen atoms on the pyridine ring serve as reactive sites for various coupling reactions, enabling the introduction of diverse substituents and the formation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms, which can affect the molecule's polarity, reactivity, and potential for intermolecular interactions. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding, highlighting the role of halogens in the solid-state packing of these compounds . Additionally, the nonlinear optical properties and biological activities of such compounds can be significant, as indicated by the study of various bromo-imidazo[4,5-b]pyridine derivatives .

科学研究应用

癌症研究:FGFR抑制剂

3-溴-5-碘-1H-吡咯并[2,3-b]吡啶: 衍生物已被研究为成纤维细胞生长因子受体(FGFR)的有效抑制剂,FGFR在各种癌症中起着至关重要的作用 。FGFR信号通路异常激活会导致癌症的进展和发展。因此,靶向FGFRs是癌症治疗的一种有吸引力的策略。 这种化合物的衍生物在抑制乳腺癌细胞增殖和诱导乳腺癌细胞凋亡方面显示出良好的效果 .

杂环化合物的合成

该化合物是合成多种杂环化合物的先驱。 由于卤素原子的存在,它具有高度的反应性,可以进行各种交叉偶联反应,使其成为有机合成中宝贵的构建模块 .

材料科学:手性联吡啶

在材料科学中,3-溴-5-碘-1H-吡咯并[2,3-b]吡啶被用作合成手性4,4'-联吡啶的反应物 。这些联吡啶在创造具有特定光学性质的材料方面有应用,这在新型显示器和传感器的发展中非常有用。

药理学研究

该化合物的结构特征使其适用于药理学研究,尤其是在开发具有潜在治疗应用的新药方面。 它的卤代杂环结构常见于具有生物活性的分子中 .

化学研究:配体设计

研究人员利用3-溴-5-碘-1H-吡咯并[2,3-b]吡啶设计过渡金属催化剂的配体。 这些配体可以提高催化过程的效率和选择性,这在工业化学和环境应用中至关重要 .

药物发现:先导化合物优化

在药物发现中,该化合物已被确定为一个先导化合物,由于其低分子量和对特定靶标(如癌症研究中提到的FGFR)的有效活性,有利于后续优化 .

作用机制

Target of Action

The primary targets of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . .

Biochemical Pathways

Some derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase, which plays a crucial role in various biological processes, including tissue development, angiogenesis, and tissue regeneration. Whether 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine affects similar pathways is a subject for future research.

Result of Action

In one study, a related compound significantly reduced the migration and invasion abilities of 4T1 cells , suggesting potential anti-cancer properties. Whether 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine has similar effects is yet to be determined.

安全和危害

生化分析

Biochemical Properties

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs is characterized by its ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction leads to the inhibition of FGFR activity, which can have therapeutic implications in cancer treatment.

Cellular Effects

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests that 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine can modulate cell signaling pathways and gene expression to exert its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways it undergoes to optimize its therapeutic potential.

Transport and Distribution

The transport and distribution of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions can help in designing strategies to enhance the compound’s delivery to target tissues and improve its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall therapeutic effects.

属性

IUPAC Name |

3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXKNOUITBDEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640107 | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900514-06-9 | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。